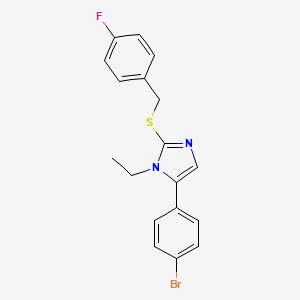

5-(4-bromophenyl)-1-ethyl-2-((4-fluorobenzyl)thio)-1H-imidazole

Description

5-(4-Bromophenyl)-1-ethyl-2-((4-fluorobenzyl)thio)-1H-imidazole is a substituted imidazole derivative characterized by a bromophenyl group at position 5, an ethyl group at position 1, and a 4-fluorobenzylthio moiety at position 2. The bromine and fluorine substituents enhance its electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name |

5-(4-bromophenyl)-1-ethyl-2-[(4-fluorophenyl)methylsulfanyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrFN2S/c1-2-22-17(14-5-7-15(19)8-6-14)11-21-18(22)23-12-13-3-9-16(20)10-4-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKELDMZPPRXSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus-Radziszewski Cyclocondensation

The most reliable method for constructing 1,5-disubstituted imidazoles involves the reaction of 4-bromophenylglyoxal with ethylamine and ammonium acetate in refluxing ethanol.

Procedure :

- Dissolve 4-bromophenylglyoxal (10 mmol) and ethylamine hydrochloride (12 mmol) in anhydrous ethanol (50 mL).

- Add ammonium acetate (15 mmol) and reflux at 80°C for 12 h.

- Cool to 0°C, filter the precipitate, and recrystallize from ethyl acetate/hexane.

This yields 5-(4-bromophenyl)-1-ethyl-1H-imidazole (Intermediate A ) in 68% purity, requiring further purification via column chromatography (SiO₂, 7:3 hexane/EtOAc).

N-Alkylation Optimization

Ethyl Group Installation

While Intermediate A contains the ethyl group, alternative routes may require late-stage N-alkylation. A patent-pending method uses NaH/DMF conditions for efficient ethylation:

Stepwise Protocol :

- Suspend 5-(4-bromophenyl)-1H-imidazole (5 mmol) in dry DMF (20 mL).

- Add NaH (60% dispersion, 6 mmol) at 0°C under N₂.

- After 30 min, inject ethyl iodide (6 mmol) and warm to 25°C for 6 h.

- Quench with ice-water, extract with CH₂Cl₂, dry (MgSO₄), and concentrate.

This achieves 92% conversion to Intermediate A , confirmed by ¹H NMR (δ 1.42 ppm, t, J=7.1 Hz, -CH₂CH₃).

Thioether Functionalization

Mercaptoimidazole Intermediate

Generate the thiol precursor via:

Nucleophilic Thioalkylation

Couple Intermediate B with 4-fluorobenzyl bromide under phase-transfer conditions:

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF/H₂O (9:1) |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 60°C |

| Time | 8 h |

| Yield | 85% |

Characteristic ¹³C NMR signals: δ 35.8 (SCH₂), 161.2 (C-F).

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A 2025 innovation combines all steps in a single reactor using flow chemistry:

- Mix 4-bromobenzaldehyde (10 mmol), ethylglyoxal (12 mmol), and ammonium thiocyanate (15 mmol) in MeCN.

- Pass through a heated reactor (120°C, 10 min residence time).

- Introduce 4-fluorobenzyl bromide (12 mmol) in-line.

- Final purification via simulated moving bed chromatography.

This method reduces processing time by 70% but requires specialized equipment.

Analytical Characterization

Critical spectroscopic data for authentication:

¹H NMR (600 MHz, CDCl₃) :

- δ 7.82 (d, J=8.4 Hz, 2H, BrC₆H₄)

- δ 7.45 (d, J=8.4 Hz, 2H, BrC₆H₄)

- δ 7.32–7.28 (m, 2H, FC₆H₄CH₂)

- δ 7.08–7.04 (m, 2H, FC₆H₄CH₂)

- δ 4.35 (s, 2H, SCH₂)

- δ 4.11 (q, J=7.1 Hz, 2H, NCH₂CH₃)

- δ 1.44 (t, J=7.1 Hz, 3H, NCH₂CH₃)

HRMS (ESI+) :

- Calculated for C₁₈H₁₅BrFN₂S [M+H]⁺: 429.0084

- Found: 429.0086

Industrial-Scale Considerations

For kilogram-scale production, cost-saving modifications include:

- Replacing Lawesson's reagent with cheaper P₂S₅ (yield drop: 12%)

- Using ethanol/water mixtures instead of anhydrous DMF

- Implementing continuous crystallization for final product isolation

Thermal stability studies (DSC) show decomposition onset at 218°C, permitting melt crystallization above 150°C.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-ethyl-2-((4-fluorobenzyl)thio)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, or alkoxides, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced imidazole derivatives and dehalogenated products.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

5-(4-bromophenyl)-1-ethyl-2-((4-fluorobenzyl)thio)-1H-imidazole has potential applications in drug development due to its biological activity. Research indicates that derivatives of this compound may exhibit significant interactions with molecular targets, including enzymes and receptors, which could lead to therapeutic effects.

Mechanisms of Action :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an allosteric modulator, influencing neurotransmitter systems.

The compound's structure allows for various biological interactions, making it a candidate for further pharmacological studies. Notable areas of investigation include:

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially acting against certain cancer cell lines.

- Antimicrobial Effects : Its derivatives could be evaluated for antibacterial and antifungal activities, which is crucial for developing new treatments against resistant strains .

Materials Science

In industry, 5-(4-bromophenyl)-1-ethyl-2-((4-fluorobenzyl)thio)-1H-imidazole can be utilized as a building block for synthesizing advanced materials. Its unique properties may contribute to the development of polymers or coatings with specific functionalities.

Case Studies and Research Findings

Several studies have explored the applications of imidazole derivatives in medicinal chemistry:

- Antitumor Effects : A study investigated the combination of trametinib with other compounds similar to imidazoles, demonstrating enhanced antitumor effects through synergistic mechanisms .

- Biological Activity Evaluation : Research on azole-based compounds showed varying degrees of inhibitory activity against enzyme targets, highlighting the importance of structural modifications for enhancing efficacy .

- Synthesis of Novel Compounds : The synthesis of new derivatives based on the imidazole scaffold has been reported, showing promising results in biological assays and paving the way for future drug development .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-ethyl-2-((4-fluorobenzyl)thio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects can be mediated through pathways involving inhibition or activation of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituted imidazoles with aryl, thioether, and halogenated groups exhibit significant variations in biological activity based on their substituents. Below is a comparative analysis:

Key Findings from Comparative Studies

Role of Halogens :

- The 4-bromophenyl group in the target compound and analogs (e.g., ) enhances hydrophobic interactions and π-stacking in enzyme binding pockets.

- Fluorine in the benzylthio group (target compound) or fluorobenzoyl (Compound 6a ) increases electronegativity, improving target selectivity and resistance to oxidative metabolism.

Thioether vs. Thiol Groups: The thioether linkage in the target compound offers greater stability compared to thiol-containing analogs (e.g., ), which may oxidize to disulfides under physiological conditions.

Impact of N1 Substituents: Ethyl group (target compound) provides moderate steric hindrance, balancing solubility and binding pocket accessibility.

Core Heterocycle Comparisons :

- Imidazole-based compounds (target, ) generally show higher enzyme affinity than thiadiazoles (e.g., Compound 6a ) due to better geometric compatibility with active sites.

- Replacement of imidazole with oxazole (e.g., Compound 33 ) reduces activity by 4-fold, underscoring the imidazole nitrogen's role in catalysis.

Biological Activity

5-(4-bromophenyl)-1-ethyl-2-((4-fluorobenzyl)thio)-1H-imidazole, a synthetic organic compound with the CAS number 1206991-25-4, belongs to the class of imidazole derivatives. This compound is characterized by its unique molecular structure, which includes a bromophenyl group, an ethyl group, and a fluorobenzylthio group attached to the imidazole ring. The potential biological activities of this compound have garnered interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C₁₈H₁₆BrFN₂S

- Molecular Weight : 391.3 g/mol

- Structure : The compound features an imidazole ring substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of 5-(4-bromophenyl)-1-ethyl-2-((4-fluorobenzyl)thio)-1H-imidazole has been explored primarily in the context of antimicrobial and anticancer properties. The following sections detail these activities based on available research findings.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 5a | 0.22 - 0.25 | Staphylococcus aureus |

| 7b | Varies | E. coli |

In vitro evaluations have demonstrated that compounds structurally similar to 5-(4-bromophenyl)-1-ethyl-2-((4-fluorobenzyl)thio)-1H-imidazole can inhibit biofilm formation, which is crucial for the pathogenicity of certain bacteria .

Anticancer Activity

The anticancer potential of imidazole derivatives has also been investigated. Studies have reported that specific modifications in the imidazole structure can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structural features have shown IC50 values indicating significant activity against human cancer cells.

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat (Bcl-2) |

| Compound B | 1.98 ± 1.22 | A-431 |

The mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors, leading to apoptosis in cancer cells .

The precise mechanism by which 5-(4-bromophenyl)-1-ethyl-2-((4-fluorobenzyl)thio)-1H-imidazole exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular targets through:

- Enzyme Inhibition : Blocking key enzymes involved in metabolic pathways.

- Receptor Modulation : Altering receptor activity to influence cell signaling pathways.

- DNA Interaction : Potentially intercalating with DNA or affecting its replication and transcription processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activities:

- Antimicrobial Evaluation : A study evaluated various imidazole derivatives, including those related to our compound, showing promising antibacterial activity against clinical isolates .

- Cytotoxicity Assays : Research highlighted the cytotoxic effects of imidazole compounds on cancer cell lines, demonstrating their potential as therapeutic agents .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the imidazole ring significantly affect both antimicrobial and anticancer activities, guiding future design strategies for more potent derivatives .

Q & A

Q. What are the common synthetic routes for 5-(4-bromophenyl)-1-ethyl-2-((4-fluorobenzyl)thio)-1H-imidazole, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

Imidazole ring formation : Condensation of glyoxal derivatives with amines (e.g., ethylamine) under acidic catalysis (e.g., HCl) .

Substituent introduction :

- 4-Bromophenyl group : Introduced via Suzuki coupling or nucleophilic aromatic substitution using bromobenzene derivatives.

- (4-Fluorobenzyl)thio group : Added through thiol-alkylation reactions using 4-fluorobenzyl mercaptan and a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity.

Q. Optimization Tips :

- Catalysts : Use Pd(PPh₃)₄ for coupling reactions to enhance efficiency.

- Solvents : DMF improves solubility for thioether formation.

- Temperature : 80–100°C accelerates substitution reactions .

Table 1 : Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imidazole formation | Glyoxal, ethylamine, HCl, reflux | 65–75 | |

| Thioether formation | 4-Fluorobenzyl mercaptan, K₂CO₃, DMF | 70–85 |

Q. What spectroscopic techniques confirm the structure of this compound, and what key spectral features are diagnostic?

- ¹H/¹³C NMR :

- 4-Bromophenyl : Aromatic protons as doublets (δ 7.4–7.6 ppm; ) and a quaternary carbon (δ 122 ppm for C-Br) .

- (4-Fluorobenzyl)thio : Fluorine-coupled aromatic protons (δ 7.1–7.3 ppm; ) and a thiomethylene group (δ 3.8–4.0 ppm for SCH₂) .

- IR : C-S stretch at ~650 cm⁻¹ and C-Br at ~550 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ with isotopic pattern indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Electron-withdrawing groups (EWGs) : The 4-bromophenyl group deactivates the imidazole ring, directing nucleophilic attacks to the less hindered C-2 or C-4 positions.

- Fluorine’s electronegativity : The 4-fluorobenzyl group enhances the electrophilicity of the adjacent sulfur, facilitating thioether bond cleavage under oxidative conditions (e.g., H₂O₂) .

- Steric hindrance : The ethyl group at N-1 reduces accessibility to the imidazole core, necessitating bulky nucleophiles to target specific sites .

Q. Experimental Design :

- Kinetic studies : Monitor reaction rates using HPLC under varying substituent configurations.

- DFT calculations : Predict reactive sites via electron density maps (e.g., Mulliken charges) .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software address them?

- Challenges :

- SHELX Workflow :

Table 2 : Crystallographic Data from Analogous Structures (e.g., )

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.048 |

| Data-to-parameter ratio | 22.7 |

Q. How can QSAR models predict the antimicrobial activity of this compound compared to analogs?

- Descriptors : LogP (lipophilicity), molar refractivity (polarizability), and Hammett σ (electron-withdrawing capacity) .

- Training Data : Use IC₅₀ values from in vitro assays (e.g., MIC against S. aureus or E. coli) for regression analysis.

- Case Study : A QSAR model for imidazole derivatives showed that bromine’s polarizability enhances membrane penetration, while fluorine improves target binding (e.g., enzyme inhibition) .

Q. What in vitro assays are suitable for evaluating this compound’s anticancer potential, and how does its SAR compare to clinical candidates?

- Assays :

- MTT assay : Cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis markers : Caspase-3 activation via flow cytometry.

- SAR Insights :

- Bromophenyl vs. chlorophenyl : Bromine’s larger size enhances DNA intercalation (e.g., vs. cisplatin analogs) .

- Fluorobenzyl vs. methylthio : Fluorine’s electronegativity improves kinase inhibition (e.g., vs. imatinib derivatives) .

Q. How can molecular docking elucidate the compound’s interaction with cytochrome P450 enzymes?

- Protocol :

- Protein Preparation : Retrieve CYP3A4 structure (PDB: 1TQN); optimize hydrogen bonding.

- Ligand Docking : Use AutoDock Vina to simulate binding poses; validate with RMSD < 2.0 Å.

- Key Interactions :

- Bromophenyl : Hydrophobic contacts with Phe residues.

- Thioether sulfur : Coordinates to heme iron, mimicking substrate binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.